molecular formula C10H12O5 B574697 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid CAS No. 181486-37-3

4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid

Cat. No.: B574697
CAS No.: 181486-37-3
M. Wt: 212.201
InChI Key: RYKXVKLKWGINRB-UHFFFAOYSA-N
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Description

4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid is a chemical compound with the molecular formula C₁₀H₁₂O₅ and a molecular weight of 212.2 g/mol . This compound is known for its unique structure, which includes an acetyl group, two keto groups, and a carboxylic acid group attached to a cyclohexane ring. It is used in various scientific research applications, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the acetylation of 3,5-dioxo-1-methylcyclohexanecarboxylic acid using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Ammonia (NH₃), primary amines (RNH₂)

Major Products Formed:

Scientific Research Applications

4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the acetyl and keto groups, enable it to participate in various biochemical reactions. For instance, it can form covalent bonds with amino acids, facilitating the immobilization of peptides on solid supports . Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in biochemical assays and studies.

Properties

IUPAC Name

4-acetyl-1-methyl-3,5-dioxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-5(11)8-6(12)3-10(2,9(14)15)4-7(8)13/h8H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKXVKLKWGINRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)CC(CC1=O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696542
Record name 4-Acetyl-1-methyl-3,5-dioxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181486-37-3
Record name 4-Acetyl-1-methyl-3,5-dioxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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